N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a pyrrolidinone ring, an ethoxyethyl chain, and a trifluoromethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the pyrrolidinone with an ethoxyethyl halide under basic conditions.
Introduction of the Trifluoromethoxybenzenesulfonamide Group: This final step can be carried out by reacting the intermediate with a trifluoromethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound might be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can significantly influence its chemical properties, such as its lipophilicity, reactivity, and potential biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O6S/c16-15(17,18)26-11-3-1-2-4-12(11)27(23,24)19-7-9-25-10-8-20-13(21)5-6-14(20)22/h1-4,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKBFRSSHYINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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